Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 295.38 g/mol. This compound belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules and as a precursor in drug development.
The synthesis of methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate can be achieved through several methods. One notable route involves the reaction of N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine with methyl atropate in the presence of silver fluoride and acetonitrile. This method showcases the use of a silyl-protected amine, which enhances the reactivity and selectivity of the reaction conditions.
In an industrial setting, the production of this compound may involve optimizing reaction conditions to improve yields and purity. Techniques such as chromatography and recrystallization are often employed to purify the synthesized product further. The scalability of the synthesis is crucial for its application in commercial settings, where efficiency and cost-effectiveness are paramount.
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate features a pyrrolidine ring substituted with both benzyl and phenyl groups, as well as an ester functional group. The structural complexity allows for various interactions with biological targets, making it an interesting compound for pharmacological studies.
The compound's molecular structure can be visualized using computational chemistry software or through X-ray crystallography, revealing bond lengths, angles, and spatial arrangements that are critical for understanding its reactivity and interactions.
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate can undergo several types of chemical reactions:
For oxidation, potassium permanganate and chromium trioxide are commonly used oxidizing agents. In reduction reactions, lithium aluminum hydride and sodium borohydride serve as effective reducing agents. Substitution reactions typically involve various nucleophiles depending on the desired product.
The mechanism of action for methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity through conformational changes or competitive inhibition. The exact pathways influenced by this compound depend on its specific applications in research or therapeutic contexts .
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate is typically a solid at room temperature, with specific melting points depending on its purity and crystalline form. Its solubility profile is crucial for its application in biological systems.
The chemical stability of this compound under various conditions (e.g., pH, temperature) is essential for predicting its behavior in synthetic routes and biological interactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize its properties .
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate has several scientific applications:
The pyrrolidine ring in methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate (C₁₉H₂₁NO₂, MW 295.38 g/mol) offers distinct advantages for molecular interactions with biological targets [1] [7]. Its saturated structure enables predictable stereochemistry, while the tertiary nitrogen facilitates salt formation and hydrogen bonding. The compound’s specific structure features a fully saturated pyrrolidine core substituted at the 1-position with a benzyl group (C₆H₅CH₂-), at the 3-position with both a phenyl group (C₆H₅-) and a methyl ester (-COOCH₃), creating a sterically crowded chiral center that influences target binding [1].
Table 1: Structural Comparison of Key Pyrrolidine Derivatives
Compound | Molecular Formula | Substituents | Key Structural Features |
---|---|---|---|
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate | C₁₉H₂₁NO₂ | 1-benzyl, 3-phenyl, 3-methyl ester | Highly substituted chiral center at C3 |
Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate | C₁₉H₂₁NO₂ | 1-benzyl, 4-phenyl, 3-methyl ester | Trans-configuration of benzyl/phenyl groups |
Benzyl (R)-3-(methylamino)pyrrolidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 1-(benzyloxycarbonyl), 3-(methylamino) | Chiral amine functionality |
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C₁₃H₁₅NO₃ | 1-benzyl, 3-methyl ester, 5-keto | Ketone modification enabling ring tautomerism |
Stereochemical control is paramount for bioactivity optimization. Computational studies using InChIKey identifiers (e.g., WKQDMNDNLBVMJY-UHFFFAOYSA-N for methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate) reveal that the spatial arrangement of its benzyl and phenyl groups creates defined hydrophobic surfaces for target engagement [1]. The compound’s stereochemistry influences its binding to enzymes and receptors, with distinct enantiomers potentially exhibiting orders-of-magnitude differences in potency. Molecular dynamics simulations indicate that the cis or trans configuration of substituents significantly impacts the molecule's ability to mimic bioactive conformations of endogenous ligands, particularly in neurological targets [4] [7]. This structural mimicry explains the prevalence of pyrrolidines in CNS-active drugs, where they often serve as conformational constraints for neurotransmitter analogs.
The methyl ester group (-COOCH₃) in methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate serves multiple strategic functions in drug design. Primarily, it acts as a hydrolyzable pro-drug moiety, potentially enhancing membrane permeability compared to its carboxylic acid counterpart. Ester-containing compounds typically exhibit 10-1000-fold greater passive diffusion across biological barriers than their ionized carboxylic acid forms, significantly impacting bioavailability [4] [8]. This characteristic is particularly valuable for central nervous system targets where blood-brain barrier penetration is essential.
Table 2: Biological Implications of Carboxylate Modifications in Pyrrolidine Derivatives
Functional Group | LogP Impact | Metabolic Stability | Target Interactions | Common Therapeutic Applications |
---|---|---|---|---|
Methyl ester (e.g., -COOCH₃) | Increases by 0.5-1.5 units | Hydrolyzable by esterases | Hydrogen bond acceptor | Prodrugs for carboxylic acid therapeutics |
Carboxylic acid (e.g., -COOH) | Decreases by 1-3 units | Phase II conjugation | Ionic/coordinate bonds | Enzyme inhibitors with charged active sites |
Amide (e.g., -CONH₂) | Neutral to slight increase | Resistant to hydrolysis | Dual H-bond donor/acceptor | Peptidomimetics and receptor antagonists |
Hydroxymethyl (e.g., -CH₂OH) | Variable | Phase II oxidation | H-bond donor | CNS-active agents with enhanced permeability |
Beyond serving as pro-drug precursors, methyl esters act as versatile synthetic intermediates. The carbonyl oxygen participates in coordination bonds with metalloenzymes, while the ester's electrophilic character enables nucleophilic displacement reactions for further derivatization. In methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate, the ester group provides a synthetic handle for conversion to amides, hydrazides, or reduced alcohols—each offering distinct pharmacological profiles [8]. This versatility is exemplified in the development of quinolone-based Panx1 blockers, where ester derivatives demonstrated enhanced cellular permeability compared to carboxylic acid analogs while retaining target affinity [8].
Synthetic routes leverage carboxylate ester chemistry through multi-step processes. The esterification of carboxylic acid precursors using diazomethane or methanol under acidic conditions is a common final step in preparing such compounds [7] [8]. Additionally, the electron-withdrawing nature of the ester group influences the acidity of adjacent protons, enabling deprotonation and alkylation at the C2 or C4 positions for further structural diversification. This chemical behavior facilitates the creation of combinatorial libraries around the pyrrolidine core for structure-activity relationship studies.
The development of benzyl-substituted pyrrolidines traces its origins to mid-20th century alkaloid chemistry, evolving through several key phases:
Early Exploration (1950s-1970s): Initial research focused on simple N-benzylpyrrolidines as structural analogs of bioactive alkaloids like hygrine. The discovery that benzyl substitution enhanced blood-brain barrier permeability relative to alkyl-substituted counterparts drove interest in neurological applications. Early synthetic methods relied on reductive amination or alkylation protocols, yielding racemic mixtures with limited structural complexity [9].
Chiral Era (1980s-2000s): Advances in asymmetric synthesis enabled enantioselective production of compounds like benzyl (R)-3-(methylamino)pyrrolidine-1-carboxylate (CAS 917459-77-9) [5]. This period saw the elucidation of stereochemical effects on biological activity, driving demand for enantiopure intermediates. The development of chiral catalysts for hydrogenation and ring-closing metathesis facilitated gram-scale production of key intermediates. Benzyl groups were increasingly recognized not merely as N-protecting groups but as pharmacophores influencing target selectivity through π-stacking interactions [5] [10].
Complex Derivatives (2010s-Present): Contemporary medicinal chemistry exploits multi-substituted derivatives like methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate, where synergistic effects between benzyl, phenyl, and ester groups enhance target affinity. Modern synthetic approaches employ aziridinium ion intermediates for stereocontrol during ring formation, followed by palladium-catalyzed arylation for phenyl introduction [7]. Industrial applications expanded significantly following reports of benzyl-pyrrolidine carboxylates as intermediates in angiotensin II receptor antagonists and aldose reductase inhibitors. Market analyses indicate growing demand for such specialty intermediates, particularly in North American pharmaceutical manufacturing clusters [10].
Table 3: Evolution of Benzyl-Substituted Pyrrolidine Derivatives
Time Period | Representative Compounds | Synthetic Advances | Therapeutic Applications |
---|---|---|---|
1950s-1970s | 1-Benzylpyrrolidine, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | Reductive amination, Fischer esterification | Neuromodulators, Anticholinergics |
1980s-2000s | Benzyl (R)-3-(methylamino)pyrrolidine-1-carboxylate, Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate | Asymmetric hydrogenation, Chiral resolution | ACE inhibitors, Antimalarials |
2010s-Present | Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate, 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid | Aziridinium ring closure, Catalytic asymmetric benzylation | Kinase inhibitors, Panx1 blockers |
Industrial utilization accelerated with the rise of contract manufacturing organizations (CMOs), which standardized production of building blocks like 1-benzyl pyridinium-3-carboxylate (CAS 15990-43-9) [10]. Current innovations focus on sustainable synthetic routes—replacing stoichiometric reagents with catalytic systems and hazardous solvents with ionic liquids or water. These advances address supply chain vulnerabilities while meeting escalating demand for structurally complex intermediates in targeted drug discovery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7